(R)-7-fluorochroman-4-amine hydrochloride
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Overview
Description
“7-Fluorochroman-4-amine” suggests a chroman (a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring) that has an amine (-NH2) group at the 4th position and a fluorine atom at the 7th position . The “®” indicates that this compound is a specific enantiomer, meaning it’s one of two stereoisomers that are mirror images of each other .
Molecular Structure Analysis
The molecular structure would be based on the chroman backbone, with the amine and fluorine substituents. Tools like ChemSpider can be used to draw and analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the presence and position of the fluorine and amine groups. Fluorine atoms are highly electronegative and can influence the reactivity and properties of the molecule . The amine group could potentially participate in various reactions, such as those involving the formation or breaking of nitrogen-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could affect the compound’s polarity, stability, and reactivity .Scientific Research Applications
Analytical Techniques for Pharmaceutical Amines The application of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) in spectrophotometry and spectrofluorimetry techniques offers insights into the analysis of pharmaceuticals containing amine groups. This method has been utilized for the precise determination of drugs in pharmaceutical and real samples, suggesting potential relevance in studying compounds like (R)-7-fluorochroman-4-amine hydrochloride (Elbashir, Suliman, & Aboul‐Enein, 2011).
Amine-Reactive Fluorescent Labeling The use of amine-reactive activated esters of meso-carboxyBODIPY for the fluorescent labeling of amines, amino acids, and proteins highlights a key application in biochemistry and molecular biology. The significant changes in emission maxima and intensity upon amide bond formation with amines demonstrate the utility of such compounds in fluorogenic detection and labeling, which could be applied to this compound derivatives (Jeon et al., 2020).
Fluorogenic Chemosensors for Hydrogen Sulfide Detection The development of chromogenic and fluorogenic sensors for hydrogen sulfide detection, employing mechanisms such as reduction and bond cleavage reactions, could be adapted for compounds like this compound. These sensors provide a basis for designing highly selective probes for various applications, including environmental monitoring and biological research (Li, Yin, & Huo, 2015).
High-Performance Liquid Chromatography (HPLC) Applications The derivatization of amines and amino acids with 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) and 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for high-performance liquid chromatography analysis underscores the role of such techniques in the detailed study of compounds containing amine functionalities. This approach is pertinent for analyzing the behavior and properties of this compound in various matrices (Aboul-Enein, Elbashir, & Suliman, 2011).
Mechanism of Action
Properties
IUPAC Name |
(4R)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOXKACXYHMVON-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721446 |
Source
|
Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1266230-22-1 |
Source
|
Record name | (4R)-7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60721446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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